molecular formula C21H20N2O2 B4452308 1-ETHYL-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,4-DIHYDROQUINOLIN-4-ONE

1-ETHYL-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,4-DIHYDROQUINOLIN-4-ONE

Cat. No.: B4452308
M. Wt: 332.4 g/mol
InChI Key: SHKMAVFOTZOYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ETHYL-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,4-DIHYDROQUINOLIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethyl group, a tetrahydroisoquinoline moiety, and a dihydroquinolinone core

Preparation Methods

The synthesis of 1-ETHYL-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,4-DIHYDROQUINOLIN-4-ONE involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Coupling with the dihydroquinolinone core: The tetrahydroisoquinoline intermediate is then coupled with a dihydroquinolinone derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the ethyl group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-ETHYL-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,4-DIHYDROQUINOLIN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-ETHYL-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,4-DIHYDROQUINOLIN-4-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways and its efficacy in treating certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-ETHYL-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,4-DIHYDROQUINOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

1-ETHYL-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,4-DIHYDROQUINOLIN-4-ONE can be compared with other similar compounds, such as:

    3-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares the tetrahydroisoquinoline moiety but lacks the dihydroquinolinone core and ethyl group.

    N-ethyl-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the dihydroquinolinone core.

    1,2,3,4-tetrahydroisoquinoline derivatives: Various derivatives with different substituents and functional groups.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-2-22-14-18(20(24)17-9-5-6-10-19(17)22)21(25)23-12-11-15-7-3-4-8-16(15)13-23/h3-10,14H,2,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKMAVFOTZOYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-ETHYL-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,4-DIHYDROQUINOLIN-4-ONE
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1-ETHYL-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,4-DIHYDROQUINOLIN-4-ONE
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1-ETHYL-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,4-DIHYDROQUINOLIN-4-ONE
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1-ETHYL-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,4-DIHYDROQUINOLIN-4-ONE
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1-ETHYL-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,4-DIHYDROQUINOLIN-4-ONE
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1-ETHYL-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,4-DIHYDROQUINOLIN-4-ONE

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